molecular formula C7H5ClN2O B11776430 2-Chlorobenzo[d]oxazol-7-amine

2-Chlorobenzo[d]oxazol-7-amine

Cat. No.: B11776430
M. Wt: 168.58 g/mol
InChI Key: SLZJVKJTEOLOTF-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazol-7-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and an amine group at the 7-position of the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazol-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Cyclization Reactions: Catalysts such as acids or bases are often employed to facilitate cyclization.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-aminobenzo[d]oxazole derivatives are formed.

    Oxidation Products: Oxidation can lead to the formation of oxides or quinones.

    Reduction Products: Reduction typically yields amines or hydroxylamines.

Scientific Research Applications

2-Chlorobenzo[d]oxazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chlorzoxazone and zoxazolamine, which are primarily used as muscle relaxants, this compound is being explored for a broader range of applications, including antimicrobial and anticancer activities.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-1,3-benzoxazol-7-amine

InChI

InChI=1S/C7H5ClN2O/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2

InChI Key

SLZJVKJTEOLOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)N

Origin of Product

United States

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